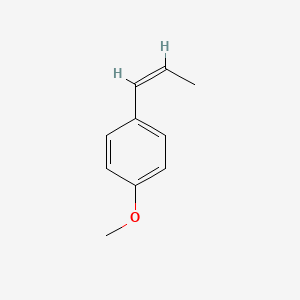

cis-Anethole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVINXPYWBROJD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058651 | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25679-28-1, 4180-23-8 | |

| Record name | cis-Anethole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025679281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 °C | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cis-Anethole chemical and physical properties

An in-depth technical guide to the chemical and physical properties of cis-anethole, tailored for researchers, scientists, and drug development professionals.

Introduction

Anethole is an organic compound widely used as a flavoring substance and is a derivative of the aromatic compound allylbenzene.[1] It is found in the essential oils of several plants, including anise, fennel, and star anise.[1][2] Anethole exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the more abundant and stable form found in nature.[3] This document focuses on the chemical and physical properties of the cis-isomer, this compound. While both isomers share the same chemical formula, their physical, organoleptic, and toxicological profiles differ significantly.[3] Notably, this compound is reported to be 10 to 15 times more toxic than trans-anethole.[3][4]

Chemical Properties

This compound, with the IUPAC name 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene, is a phenylpropanoid.[1][5] It is characterized by a methoxy group and a propenyl group attached to a benzene ring, with the propenyl group in the cis or (Z) configuration.[6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene[7] |

| Synonyms | (Z)-Anethole, cis-p-Propenylanisole[5][8] |

| CAS Number | 25679-28-1[3] |

| Molecular Formula | C₁₀H₁₂O[6][9] |

| Molecular Weight | 148.205 g/mol [1][5] |

| SMILES | C(=C\C)\C1=CC=C(OC)C=C1[6] |

| InChI Key | RUVINXPYWBROJD-ARJAWSKDSA-N[6] |

This compound is stable but combustible and incompatible with strong oxidizing agents.[9] It can undergo isomerization to the more stable trans-anethole, particularly when exposed to UV radiation or acidic conditions.[10]

Physical Properties

The physical properties of this compound are distinct from its trans-isomer. It is a colorless to pale yellow liquid at room temperature.[6]

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[6] |

| Odor | Sweet, anise-like[6][9] |

| Melting Point | -22.5 °C[3] |

| Boiling Point | 234-237 °C[9] |

| Density | 0.988 g/mL at 25 °C[9] |

| Refractive Index (n20/D) | 1.561[9] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents.[3][6] |

| LogP (Octanol/Water) | 3.39[9] |

| Vapor Pressure | 0.069 mmHg at 25 °C (estimated)[11] |

| Flash Point | 195 °F (90.6 °C)[9] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are based on standard analytical chemistry techniques.

4.1. Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC). In a typical DSC experiment, a small, weighed sample of the compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured. The melting point is identified as the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.

4.2. Determination of Boiling Point

The boiling point is determined by distillation. A sample of this compound is heated in a distillation flask. The temperature of the vapor that distills is measured with a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For more precise measurements, a vacuum distillation setup can be used to determine the boiling point at reduced pressures.

4.3. Solubility Determination

The solubility of this compound in various solvents can be determined by the shake-flask method. An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove the undissolved solute, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC), by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

4.4. Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The relative amounts of cis- and trans-anethole in a sample can be quantified using GC-MS. A sample is injected into the gas chromatograph, where the isomers are separated based on their different boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries.[12] Quantification is achieved by integrating the peak areas of the respective isomers.

Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Isomerization relationship between trans-anethole and this compound.

Safety and Handling

This compound may cause skin irritation or allergic reactions in sensitive individuals.[6][13] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] In case of skin contact, the affected area should be washed thoroughly with soap and water.[13] For eye contact, flush with plenty of water for at least 15 minutes.[13] Store in a cool, dry place away from light and strong oxidizing agents in a tightly sealed container.[9][13]

Conclusion

This compound is a significant isomer of anethole with distinct chemical and physical properties. Its lower stability and higher toxicity compared to the trans-isomer are critical considerations for researchers in the fields of flavor chemistry, toxicology, and drug development. A thorough understanding of its properties, along with appropriate analytical methods for its identification and quantification, is essential for its safe handling and use in scientific research.

References

- 1. Anethole - Wikipedia [en.wikipedia.org]

- 2. altmeyers.org [altmeyers.org]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Anethole - Molecule of the Month - June 2023 - HTML-only version [chm.bris.ac.uk]

- 5. This compound | C10H12O | CID 1549040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 25679-28-1: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C10H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. selleckchem.com [selleckchem.com]

- 9. cis-Anethol | 104-46-1 [chemicalbook.com]

- 10. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Z)-anethol, 25679-28-1 [thegoodscentscompany.com]

- 12. spectrabase.com [spectrabase.com]

- 13. cis-Anethol(104-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. chemos.de [chemos.de]

A Technical Guide to the Spectroscopic Analysis of (Z)-Anethole

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-anethole, also known as cis-anethole. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Data Presentation

The following sections summarize the key spectroscopic data for (Z)-anethole in a structured format.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for (Z)-anethole.

Table 1: ¹H NMR Spectroscopic Data for (Z)-Anethole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.2-7.3 | Multiplet | - | 2H | Ar-H (ortho to propenyl) |

| ~6.8-6.9 | Multiplet | - | 2H | Ar-H (ortho to methoxy) |

| 6.48 | Doublet of quartets (dq) | J = 11.6 Hz, 1.8 Hz | 1H | =CH-Ar |

| 5.77 | Doublet of quartets (dq) | J = 11.5 Hz, 7.1 Hz | 1H | =CH-Me |

| 3.85 | Singlet | - | 3H | -OCH₃ |

| 1.96 | Doublet of doublets (dd) | J = 7.1 Hz, 1.8 Hz | 3H | =CH-CH₃ |

| Note: The aromatic proton signals are often obscured or overlapped in mixtures with the (E)-isomer. The values presented are based on typical aromatic shifts for similar structures and partial data. Full spectral data for the aromatic region of pure (Z)-anethole is not consistently available in literature. |

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Anethole

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 158.4 | Quaternary | C-OCH₃ |

| 131.2 | Quaternary | C-CH=CH |

| 129.9 | CH | Ar-CH (ortho to propenyl) |

| 128.8 | CH | =CH-Ar |

| 123.5 | CH | =CH-Me |

| 113.5 | CH | Ar-CH (ortho to methoxy) |

| 55.2 | CH₃ | -OCH₃ |

| 14.5 | CH₃ | =CH-CH₃ |

| Note: Data is derived from spectra of (Z)-anethole, though minor variations may exist based on solvent and concentration. |

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for (Z)-Anethole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3013 | Medium | Aromatic C-H Stretch |

| 2932, 2835 | Medium-Strong | Alkyl C-H Stretch |

| 1604, 1508 | Strong | Aromatic C=C Bending |

| 1246 | Strong | Aryl-O (Ether) Stretch |

| 837 | Strong | para-substituted C-H Bend |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for (Z)-Anethole (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 147 | 45 | [M-H]⁺ |

| 133 | 25 | [M-CH₃]⁺ |

| 117 | 28 | [M-OCH₂-H]⁺ |

| 105 | 20 | [M-C₃H₇]⁺ or [C₇H₅O]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

-

Sample Preparation: Dissolve 5-10 mg of purified (Z)-anethole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, referencing the solvent peak.

-

-

Sample Preparation: As (Z)-anethole is a liquid at room temperature, no special preparation is needed for ATR-IR.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a single drop of (Z)-anethole directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

After acquisition, clean the ATR crystal thoroughly.

-

-

Sample Preparation: Prepare a dilute solution of (Z)-anethole (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Gas Chromatography (GC) Setup:

-

Inject 1 µL of the prepared solution into the GC system equipped with a suitable capillary column (e.g., RTX-5MS).

-

Set the injector temperature to 250°C.

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

Program the oven temperature to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure separation from any impurities.

-

-

Mass Spectrometry (MS) Setup:

-

Couple the GC outlet to an electron ionization (EI) mass spectrometer.

-

Set the ion source temperature to approximately 220-230°C.

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire mass spectra over a range of m/z 40-350. The spectrum corresponding to the GC peak of (Z)-anethole is then analyzed.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the structural relationships of (Z)-anethole's spectroscopic signatures.

Caption: Diagram 1: General Spectroscopic Analysis Workflow.

Caption: Diagram 2: Structure-Spectrum Correlation for (Z)-Anethole.

A Technical Guide to the Natural Sources and Isolation of cis-Anethole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of cis-anethole, a phenylpropene with significant interest in various scientific and commercial fields. While its isomer, trans-anethole, is the predominant and more stable form found in nature, this compound is also present in smaller quantities in several aromatic plants. This document details the primary botanical sources of this compound, summarizes the quantitative data of its occurrence, and presents detailed experimental protocols for its extraction and purification from these natural matrices. Furthermore, a diagram of the biosynthetic pathway of anethole is provided to illustrate its formation in plants. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related industries who are working with or interested in this specific isomer.

Natural Sources of this compound

This compound is a naturally occurring organic compound, an isomer of anethole, which is widely found in the essential oils of numerous plants.[1] While trans-anethole is the more abundant and stable isomer, this compound is consistently found in trace to minor amounts in several key botanical sources. The primary plants known to contain this compound are star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare).[2][3] These plants are cultivated globally for their applications in the food, fragrance, and pharmaceutical industries, largely due to their characteristic flavors and aromas imparted by anethole.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in the essential oils of its primary sources can vary depending on factors such as the geographical origin of the plant, cultivation conditions, harvesting time, and the extraction method employed. The following table summarizes the reported quantitative data for this compound in the essential oils of its major natural sources.

| Botanical Source | Plant Part | Essential Oil Yield (%) | trans-Anethole Concentration (%) | This compound Concentration (%) | Reference(s) |

| Pimpinella anisum (Anise) | Fruits (Seeds) | 1.5 - 6.0 | 76.9 - 93.9 | 2.17 | [4] |

| Illicium verum (Star Anise) | Fruits | 2.5 - 3.5 | 83.46 - 97.25 | 0.1 - 1.7 | [5][6] |

| Foeniculum vulgare (Fennel) | Fruits (Seeds) | 4.0 - 5.0 | 34.8 - 82.0 | 0.1 - 8.6 | [7][8] |

Biosynthesis of Anethole

The biosynthesis of anethole in plants follows the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into various intermediates, ultimately leading to the formation of t-anol, the direct precursor to t-anethole. The final step involves the methylation of t-anol, catalyzed by an O-methyltransferase. The formation of the cis or trans isomer is determined at a late stage in the pathway.

Caption: Biosynthetic pathway of anethole.[2][3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by the separation of the anethole isomers. Due to the significantly lower concentration of this compound compared to its trans isomer and their similar physical properties, the purification of this compound requires precise and efficient techniques.

Extraction of Essential Oil

Steam distillation is the most common and industrially applied method for the extraction of essential oils from anise, star anise, and fennel. This technique is effective in isolating volatile compounds like anethole from the solid plant matrix.

Materials:

-

Dried and crushed Pimpinella anisum fruits (aniseed)

-

Steam distillation apparatus (including a distillation flask, steam generator, condenser, and receiving vessel)

-

Distilled water

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glassware (beakers, flasks)

Procedure:

-

Place 100 g of freshly crushed Pimpinella anisum fruits into a 1 L distillation flask.

-

Add 500 mL of distilled water to the flask.

-

Set up the steam distillation apparatus, ensuring all connections are secure.

-

Begin heating the steam generator to produce a steady flow of steam.

-

Pass the steam through the distillation flask containing the aniseed slurry.

-

The steam will vaporize the volatile essential oils, and the mixture of steam and oil vapor will travel to the condenser.

-

Condense the vapor using a continuous flow of cold water through the condenser jacket.

-

Collect the distillate, which will be a milky emulsion of essential oil and water, in a receiving vessel.

-

Continue the distillation for 3-4 hours or until no more oil is observed in the distillate.

-

Transfer the collected distillate to a separatory funnel and allow the layers to separate. The essential oil layer, being less dense than water, will form the upper layer.

-

Carefully drain the lower aqueous layer.

-

Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Decant the dried essential oil into a clean, airtight, and light-protected container.

-

Determine the yield of the essential oil.

Separation of cis- and trans-Anethole

The separation of cis- and trans-anethole from the essential oil mixture is challenging due to their close boiling points. Fractional distillation and preparative high-performance liquid chromatography (HPLC) are the primary methods employed for this purpose.

Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. For isomers with close boiling points like cis- and trans-anethole, a fractionating column with a high number of theoretical plates is required for efficient separation.

Apparatus:

-

Fractional distillation setup (including a round-bottom flask, a fractionating column packed with a suitable material like Raschig rings or Vigreux indentations, a distillation head with a thermometer, a condenser, and collection flasks)

-

Heating mantle with a magnetic stirrer

-

Vacuum pump (for vacuum distillation to lower boiling points and prevent degradation)

-

Manometer

Procedure:

-

Place the obtained essential oil into the round-bottom flask.

-

Set up the fractional distillation apparatus. It is crucial to ensure the fractionating column is well-insulated to maintain the temperature gradient.

-

If performing vacuum distillation, connect the apparatus to a vacuum pump and a manometer to monitor the pressure. Reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

Begin heating the flask gently while stirring the oil.

-

Observe the temperature at the distillation head. The temperature will rise and stabilize at the boiling point of the first fraction (the more volatile component).

-

Collect the initial fractions, which will be enriched in lower-boiling point impurities.

-

As the distillation progresses, monitor the temperature closely. A gradual increase in temperature will indicate the transition to the next fraction.

-

Collect fractions at different temperature ranges. The fractions containing this compound will distill before the fractions containing the higher-boiling trans-anethole.

-

Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of cis- and trans-anethole.

-

Combine the fractions that are rich in this compound.

-

Repeat the fractional distillation process on the enriched fractions to achieve higher purity of this compound.

Principle: Preparative HPLC is a chromatographic technique used to separate and purify large quantities of compounds from a mixture. By selecting an appropriate stationary phase and mobile phase, cis- and trans-anethole can be effectively separated based on their differential interactions with the stationary phase.

Instrumentation and Materials:

-

Preparative HPLC system equipped with a pump, a sample injector, a preparative column, a detector (e.g., UV-Vis), and a fraction collector.

-

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of non-polar to moderately polar compounds like anethole isomers.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used as the mobile phase. The optimal ratio needs to be determined through analytical HPLC first.

-

Essential oil sample dissolved in the mobile phase.

-

HPLC-grade solvents.

Procedure:

-

Method Development (Analytical Scale):

-

Initially, develop a separation method on an analytical HPLC system with a C18 column.

-

Test different isocratic and gradient elution profiles of acetonitrile/water or methanol/water to achieve baseline separation of cis- and trans-anethole peaks.

-

Monitor the elution at a suitable wavelength (around 258 nm for anethole).

-

-

Scaling up to Preparative HPLC:

-

Once a good separation is achieved on the analytical scale, scale up the method to the preparative HPLC system. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.

-

Prepare a concentrated solution of the essential oil in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

-

-

Purification:

-

Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is obtained.

-

Inject a large volume of the sample onto the column.

-

Run the preparative HPLC using the optimized mobile phase and flow rate.

-

Monitor the separation using the detector and collect the fractions corresponding to the this compound peak using the fraction collector.

-

-

Analysis and Post-Purification:

-

Analyze the collected fractions for purity using analytical HPLC or GC-MS.

-

Combine the pure fractions containing this compound.

-

Remove the mobile phase solvent from the combined fractions, typically by rotary evaporation, to obtain the purified this compound.

-

Logical Workflow for Isolation and Purification

The following diagram illustrates the logical workflow for the isolation and purification of this compound from its natural sources.

Caption: Workflow for isolating this compound.

Conclusion

This technical guide has detailed the primary natural sources of this compound, provided quantitative data on its occurrence, and outlined comprehensive protocols for its isolation and purification. The biosynthesis of anethole has also been illustrated to provide a complete picture of its origin in plants. While trans-anethole is the more prevalent isomer, the methods described herein, particularly the combination of steam distillation with fractional distillation or preparative HPLC, provide a robust framework for obtaining purified this compound for research, development, and commercial applications. The successful isolation of this compound is crucial for further investigation into its unique chemical and biological properties, distinct from its trans counterpart.

References

- 1. mdpi.com [mdpi.com]

- 2. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. US4038325A - Isomerization of this compound to trans-anethole - Google Patents [patents.google.com]

- 5. digilib.2promojournal.com [digilib.2promojournal.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. researchgate.net [researchgate.net]

- 8. US4902850A - Purification of anethole by crystallization - Google Patents [patents.google.com]

The Enigmatic Biosynthesis of cis-Anethole: A Technical Guide on the Periphery of Phenylpropanoid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a key flavor and fragrance compound, exists as two geometric isomers: trans-anethole and cis-anethole. While the biosynthesis of trans-anethole, the predominant and commercially significant isomer, has been extensively studied in plants such as anise (Pimpinella anisum) and fennel (Foeniculum vulgare), the biosynthetic pathway leading to this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of anethole biosynthesis, with a primary focus on the well-documented trans-anethole pathway, while also addressing the existing knowledge gap concerning the formation of its cis-isomer.

The Core Pathway: Biosynthesis of trans-Anethole

The biosynthesis of trans-anethole is deeply embedded within the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the key precursor, t-anol, which is subsequently methylated to yield trans-anethole.

Key Enzymatic Steps

The core of the trans-anethole biosynthetic pathway involves two key enzymes:

-

t-Anol/Isoeugenol Synthase (AIS1): This NADPH-dependent enzyme catalyzes the reduction of coumaryl acetate to form t-anol.[1][2][3][4] AIS1 exhibits substrate promiscuity, as it can also convert coniferyl acetate to isoeugenol, a compound not typically found in anise.[1][2][3][4]

-

t-Anol/Isoeugenol O-Methyltransferase (AIMT1): This S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the final step, the methylation of the para-hydroxyl group of t-anol to produce trans-anethole.[1][2][3][4] AIMT1 displays a preference for substrates with a propenyl side chain, showing a 10-fold higher affinity for t-anol over chavicol.[2][3][4]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic properties of AIS1 and AIMT1 from Pimpinella anisum.

Table 1: Kinetic Parameters of t-Anol/Isoeugenol Synthase 1 (AIS1)

| Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Reference |

| Coumaryl acetate | 145 | 0.07 | [2][3][4] |

| Coniferyl acetate | 230 | 1.02 | [2][3][4] |

Table 2: Kinetic Parameters of t-Anol/Isoeugenol O-Methyltransferase 1 (AIMT1)

| Substrate | Apparent Km (µM) | Reference |

| Isoeugenol | 19.3 | [2][3][4] |

| t-Anol | 54.5 | [2] |

| S-adenosyl-L-methionine | 54.5 | [2][3][4] |

Accumulation of trans-Anethole in Anise

Quantitative analysis of trans-anethole distribution in different parts of the anise plant reveals the highest accumulation in reproductive tissues.

Table 3: Concentration of trans-Anethole in Pimpinella anisum

| Plant Part | Concentration (µg/mg fresh weight) | Reference |

| Developing Fruits | 4.6 | [1] |

| Flowers | ~4.0 | [1] |

| Young Leaves | ~0.5 | [1] |

| Roots | Undetected | [1] |

The Unresolved Question: this compound Biosynthesis

Despite the detailed understanding of trans-anethole formation, the biosynthetic origin of this compound in plants remains elusive. The current body of scientific literature does not describe a dedicated enzymatic pathway for its synthesis. Several hypotheses can be considered:

-

Stereoin-specificity of AIS1: It is possible that the reduction of coumaryl acetate by AIS1 is not completely stereospecific, leading to the formation of a small amount of the cis-isomer of t-anol, which could then be methylated by AIMT1. However, this has not been experimentally verified.

-

Isomerization: this compound could potentially be formed through the isomerization of trans-anethole, either enzymatically or non-enzymatically. The presence of specific isomerases has not been reported.

-

Alternative Pathways: An entirely different and yet undiscovered biosynthetic route may exist for this compound.

Further research, including detailed stereochemical analysis of the products of AIS1 and the search for novel enzymes, is required to elucidate the biosynthesis of this compound.

Experimental Protocols

Heterologous Expression and Purification of AIS1 and AIMT1

-

Gene Cloning: The full-length cDNAs of AIS1 and AIMT1 from anise are cloned into an expression vector, such as pET28a, for expression in Escherichia coli.

-

Protein Expression: E. coli cells carrying the expression construct are grown to mid-log phase and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The recombinant proteins are purified from the cell lysate using affinity chromatography, typically with a Ni-NTA resin for His-tagged proteins.

Enzyme Assays

-

AIS1 Assay: The activity of purified AIS1 is determined by incubating the enzyme with coumaryl acetate and NADPH. The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of t-anol.

-

AIMT1 Assay: The activity of purified AIMT1 is measured by incubating the enzyme with t-anol and S-adenosyl-L-methionine (SAM). The formation of trans-anethole is quantified by GC-MS. A common method involves using radiolabeled [14C]SAM and measuring the incorporation of the radiolabel into the product.

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from different plant tissues using standard protocols.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of AIS1 and AIMT1 transcripts are quantified using qRT-PCR with gene-specific primers. The results are typically normalized to a housekeeping gene.

Visualizing the Pathways and Workflows

trans-Anethole Biosynthesis Pathway

References

- 1. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

A Comparative Toxicological Profile of cis- and trans-Anethole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anethole, a phenylpropene derivative widely used as a flavoring agent, exists as two geometric isomers: cis- and trans-anethole. While structurally similar, these isomers exhibit markedly different toxicological profiles. This technical guide provides a comprehensive analysis of the available toxicological data for both cis- and trans-anethole, with a focus on quantitative data, experimental methodologies, and the underlying metabolic and toxicological pathways. The evidence presented consistently indicates that cis-anethole possesses significantly greater toxicity than its trans-isomer. This difference is largely attributed to variations in their metabolic activation and detoxification pathways. This guide aims to equip researchers, scientists, and drug development professionals with the detailed information necessary to assess the risks associated with these compounds.

Comparative Toxicity Data

The acute, subchronic, and chronic toxicity data for cis- and trans-anethole are summarized below. The data clearly illustrate the higher toxicity of the cis-isomer.

Acute Toxicity

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A lower LD50 value indicates greater toxicity.

| Isomer | Species | Route of Administration | LD50 | Reference |

| This compound | Rat | Oral | 150 mg/kg | [1] |

| Rat | Intraperitoneal | 93 mg/kg | [1] | |

| Mouse | Intraperitoneal | 95 mg/kg | [1] | |

| trans-Anethole | Rat | Oral | 2090 - 3200 mg/kg | [2] |

| Mouse | Oral | 2330 - 4000 mg/kg | [3] | |

| Rabbit | Dermal | > 4900 - 5000 mg/kg | [2][4] | |

| Rat | Inhalation (4h) | > 5.1 mg/L | [2][4] |

Subchronic and Chronic Toxicity

No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are key parameters derived from repeated-dose toxicity studies.

| Isomer | Study Type | Species | Route | Duration | NOAEL | LOAEL | Key Findings | Reference |

| trans-Anethole | Developmental | Rat | Oral | Gestation Days 6-15 | 35 mg/kg/day | 175 mg/kg/day | Decreased maternal body weight and food consumption. | [4] |

| trans-Anethole | Chronic | Rat | Oral (diet) | 117-121 weeks | - | 105 mg/kg/day (lowest dose tested) | Transient retardation of body-weight gain. At higher doses, increased incidence of hepatic lesions in female rats. | [5] |

Experimental Protocols

This section outlines the methodologies for key toxicological assays referenced in this guide.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.

-

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

-

Methodology:

-

Strain Selection: A minimum of five bacterial strains are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

-

Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance.

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause chromosomal damage or aneuploidy.

-

Principle: Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

-

Methodology:

-

Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured in vitro.

-

Exposure: The cells are exposed to various concentrations of the test substance with and without a metabolic activation system (S9 mix) for a defined period.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of cells (typically at least 2000 binucleated cells per concentration).

-

Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in micronucleus frequency in the treated cells compared to the solvent controls.

-

Metabolic Pathways and Mechanisms of Toxicity

The differing toxicities of cis- and trans-anethole are primarily due to differences in their metabolic pathways. Both isomers undergo bioactivation by cytochrome P450 (CYP) enzymes to form reactive epoxide intermediates. However, the subsequent detoxification of these epoxides appears to be more efficient for the trans-isomer.

Bioactivation to Reactive Epoxides

The propenyl side chain of both anethole isomers is susceptible to epoxidation by CYP enzymes, particularly CYP1A2 and CYP2E1. This reaction forms anethole-1,2-epoxide.

Detoxification and Genotoxicity

The reactive epoxide can be detoxified by epoxide hydrolase, which converts it to a less reactive diol, or by conjugation with glutathione (GSH). If not detoxified, the epoxide can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. The higher toxicity of this compound is thought to be related to a less efficient detoxification of its corresponding epoxide.

Genotoxicity Profile

This compound

Limited data are available on the genotoxicity of this compound. However, its higher acute toxicity and structural similarity to other known mutagens suggest a potential for genotoxicity, likely mediated by its epoxide metabolite.

trans-Anethole

The genotoxicity of trans-anethole has been more extensively studied, with some conflicting results.

-

Ames Test: Most studies indicate that trans-anethole is not mutagenic in the Ames test, both with and without metabolic activation. However, some earlier studies reported positive results, which may be attributable to impurities in the test samples.

-

In Vitro Micronucleus Assay: Studies have shown that trans-anethole can induce a dose-related increase in micronuclei in mammalian cells in vitro, particularly with metabolic activation.[3] This suggests a potential for clastogenic and/or aneugenic activity.

-

In Vivo Studies: In vivo genotoxicity studies, such as the mouse bone marrow micronucleus test, have generally shown that trans-anethole is not genotoxic.[6] Pre-treatment with trans-anethole has even been shown to have anti-genotoxic effects against known mutagens.[6]

The discrepancy between in vitro and in vivo results for trans-anethole suggests that efficient in vivo detoxification mechanisms may protect against its genotoxic potential at relevant exposure levels.

Conclusion

The toxicological profiles of cis- and trans-anethole diverge significantly, with the cis-isomer demonstrating substantially higher acute toxicity. The primary mechanism underlying this difference appears to be related to the metabolic activation to a reactive epoxide and the subsequent efficiency of detoxification pathways. While trans-anethole has shown some evidence of genotoxicity in in vitro assays, in vivo studies largely indicate a lack of genotoxic activity, likely due to effective detoxification. For this compound, a conclusive assessment of its genotoxic potential is hampered by the limited available data, although its high acute toxicity warrants a cautious approach. This guide underscores the importance of considering isomeric composition in the safety assessment of anethole-containing products and highlights the need for further research into the specific metabolic and toxicological pathways of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the genotoxicity of a test substance, incorporating the key assays discussed in this guide.

References

- 1. Catalytic activities of mammalian epoxide hydrolases with cis and trans fatty acid epoxides relevant to skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 928. Anethole, trans- (WHO Food Additives Series 42) [inchem.org]

- 3. Genotoxicity of trans-anethole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Chronic toxicity/carcinogenicity study of trans-anethole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-genotoxicity of trans-anethole and eugenol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of cis-Anethole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a phenylpropanoid widely distributed in the essential oils of aromatic plants such as anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare), exists as two geometric isomers: trans-anethole and cis-anethole.[1] While trans-anethole is the more stable and abundant isomer, this compound, though present in much smaller quantities, exhibits distinct and potent pharmacological activities.[1][2] Notably, the cis isomer is reported to be 15 to 38 times more toxic than its trans counterpart, necessitating a clear understanding of its specific biological effects.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to support advanced research and drug development.

Introduction

Anethole is a key flavoring agent in the food and beverage industry and has a long history of use in traditional medicine.[6] The molecule's biological effects are isomer-dependent. Trans-anethole is generally recognized as safe (GRAS) for consumption at specified levels, whereas the presence of this compound is often limited due to its higher toxicity.[1][3] Despite its toxicity, the unique bioactivity of this compound warrants investigation for potential therapeutic applications, provided a thorough risk-benefit analysis is conducted. This document focuses exclusively on the known pharmacological attributes of the cis isomer, differentiating its effects from the more commonly studied trans form.

Pharmacological Properties

The pharmacological profile of anethole is diverse, encompassing antimicrobial, anti-inflammatory, and neuroactive effects.[7] While much of the literature investigates trans-anethole or does not differentiate between isomers, some key activities can be highlighted where this compound is specifically implicated or its distinct properties are noted.

Toxicological Profile

The most significant pharmacological property of this compound is its comparatively high toxicity.[3][8] Ingestion can lead to central nervous system (CNS) depression, with symptoms including vertigo, ataxia, drowsiness, and potentially coma, which may have a rapid onset (30 minutes) or be delayed.[9] It may also act as an irritant to the skin, eyes, and respiratory and digestive tracts.[9] This heightened toxicity is a critical consideration in any application and is the primary reason for its low permitted levels in flavors and fragrances.[3]

Antimicrobial and Antifungal Activity

Anethole, in general, exhibits potent antimicrobial properties against a range of bacteria, yeasts, and fungi.[6][10] Studies on anethole isolated from Pimpinella anisum have demonstrated significant activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 31.2 µg/mL.[11] While most studies use the naturally abundant trans-anethole, the antimicrobial action is a recognized property of the anethole structure.

Insecticidal Activity

Anethole is an effective insecticide, acting primarily as a fumigant.[6][10] It has shown efficacy against various pests, including the cockroach Blattella germanica and stored-product insects like Sitophilus oryzae.[10][12] The structural properties of anethole contribute to its ability to interfere with insect physiological processes. Monoterpenoids, the class of compounds to which anethole belongs, are known to affect insect mortality by modulating enzyme activity.[13]

Estrogenic Activity

The estrogenic activity of anethole has been a subject of considerable research.[10][14] This activity is attributed to its structural similarity to catecholamines, potentially allowing it to displace dopamine from its receptors and influence prolactin secretion.[10] While trans-anethole has demonstrated weak estrogenic effects in various assays, including recombinant yeast screens expressing the human estrogen receptor, the specific contribution of the cis-isomer is less defined but presumed.[2][14][15] The O-demethylated metabolite of anethole, 4-hydroxy-propenylbenzene (4OHPB), shows competitive agonism at estrogen receptors.[2]

Quantitative Pharmacological Data

Summarizing quantitative data is crucial for comparing the potency and efficacy of this compound across different experimental models. The following tables compile available data, noting that much of the literature does not distinguish between isomers.

| Pharmacological Activity | Test Organism/System | Method | Result | Unit | Reference |

| Antimicrobial Activity | Staphylococcus aureus | Broth Microdilution | MIC: 31.2 | µg/mL | [11] |

| Bacillus cereus | Broth Microdilution | MIC: 31.2 | µg/mL | [11] | |

| Escherichia coli | Broth Microdilution | MIC: 31.2 | µg/mL | [11] | |

| Proteus mirabilis | Broth Microdilution | MIC: 62.5 | µg/mL | [11] | |

| Klebsiella pneumoniae | Broth Microdilution | MIC: 62.5 | µg/mL | [11] | |

| Candida albicans | Broth Microdilution | MIC: 500.0 | µg/mL | [11] | |

| Cholinesterase Inhibition | Acetylcholinesterase | In vitro assay | IC50: 39.89 ± 0.32 | µg/mL | [16] |

| Butyrylcholinesterase | In vitro assay | IC50: 75.35 ± 1.47 | µg/mL | [16] | |

| Toxicity | Animal Models | Comparative Study | 15-38 times more toxic than trans-anethole | Fold Difference | [3][8] |

Note: The antimicrobial and cholinesterase inhibition data were obtained from studies on anethole without specifying the isomer, but are included for context as key pharmacological activities.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on anethole's properties.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud for yeast) to achieve a standardized concentration (e.g., 2 x 10^7 cells/mL).[11]

-

Compound Dilution: A stock solution of anethole is prepared and serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

In Vivo Nociception and Anti-inflammatory Assays (Formalin Test)

This protocol assesses both neurogenic and inflammatory pain in animal models (e.g., mice) to test the analgesic and anti-inflammatory effects of a substance.[17]

-

Animal Preparation: Male Swiss mice (20-30 g) are used. The experimental protocols must be approved by an appropriate Animal Studies Committee.[17]

-

Compound Administration: Animals are pre-treated orally with anethole at various doses (e.g., 62.5, 125, 250 mg/kg) or a control vehicle (saline) one hour before the test.[17]

-

Induction of Nociception: A dilute solution of formalin (e.g., 20 µL) is injected into the subplantar region of the mouse's hind paw.

-

Observation: The animal is immediately placed in an observation chamber. The time spent licking or biting the injected paw is recorded in two phases: the first phase (0-5 minutes, neurogenic pain) and the second phase (15-30 minutes, inflammatory pain).[17]

-

Data Analysis: The reduction in licking/biting time in the treated groups compared to the control group indicates antinociceptive activity. A significant reduction in the second phase suggests an anti-inflammatory effect.[17]

Yeast Estrogen Screen (YES) Assay

This bioassay is used to determine the estrogenic or anti-estrogenic activity of a compound using recombinant yeast cells that express the human estrogen receptor (hER).[14][18]

-

Yeast Culture: Recombinant Saccharomyces cerevisiae, engineered to express the hER and a reporter gene (e.g., lacZ), is cultured in a selective medium.

-

Assay Preparation: The yeast culture is diluted to a specific optical density. The test compound (this compound) is serially diluted in a 96-well plate. 17β-estradiol is used as a positive control.

-

Incubation: The diluted yeast culture is added to the wells containing the test compound and controls. The plate is incubated for several days at 30°C.

-

Reporter Gene Measurement: After incubation, the activity of the reporter enzyme (β-galactosidase) is measured by adding a chromogenic substrate. The color development is proportional to the activation of the estrogen receptor.

-

Data Analysis: The estrogenic activity is quantified by comparing the response of the test compound to the estradiol standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes provides a clearer understanding of the mechanisms of action and study designs.

Anethole's Influence on Inflammatory Signaling

Anethole has been shown to modulate key inflammatory pathways, such as the NF-κB (Nuclear Factor kappa B) pathway. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory mediators like TNF-α and IL-1β.[7][19][20]

Caption: Anethole's proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Workflow for In Vitro Cytotoxicity Assessment

Determining the cytotoxic potential of a compound like this compound is a foundational step in its pharmacological evaluation. The MTT assay is a common method for this purpose.

Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound presents a pharmacological profile distinct from its more common trans isomer, characterized primarily by its significantly higher toxicity. While this property limits its direct application in many industries, its potent bioactivity, including antimicrobial and potential modulatory effects on key signaling pathways, makes it a compound of interest for targeted therapeutic research. Further investigation, employing rigorous isomer-specific protocols, is necessary to fully elucidate its mechanisms of action and explore any potential for drug development, where its potency might be harnessed in a controlled and beneficial manner. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding of this unique natural compound.

References

- 1. asi-vn.com [asi-vn.com]

- 2. actamedica.org [actamedica.org]

- 3. selleckchem.com [selleckchem.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. Anethole - Molecule of the Month - June 2023 - HTML-only version [chm.bris.ac.uk]

- 6. journals.mu-varna.bg [journals.mu-varna.bg]

- 7. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. cis-Anethol(104-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Anethole - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Assessment of estrogenic activity in some common essential oil constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogenic activity of isolated compounds and essential oils of Pimpinella species from Turkey, evaluated using a recombinant yeast screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cis-Anethol | 104-46-1 [chemicalbook.com]

- 17. Effects of Anethole in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Stereochemistry and Isomeric Purity of Anethole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries, possesses a stereocenter that gives rise to two geometric isomers: (E)-anethole and (Z)-anethole. The isomeric composition of anethole is a critical quality attribute, as the two isomers exhibit different sensory properties and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of anethole, details its isomeric purity from both natural and synthetic sources, and presents detailed experimental protocols for the analytical determination of its isomeric composition.

Introduction to the Stereochemistry of Anethole

Anethole, chemically known as 1-methoxy-4-(1-propenyl)benzene, is an organic compound that exists as two geometric isomers due to the presence of a carbon-carbon double bond in the propenyl side chain.[1][2] These isomers are designated as (E)-anethole (trans-anethole) and (Z)-anethole (cis-anethole). The spatial arrangement of the substituents around the double bond defines the isomeric form.

-

(E) -Anethole (trans-anethole) : The higher priority groups (the methyl group and the anisyl group) are on opposite sides of the double bond. This is the more stable and thermodynamically favored isomer.[1][3] It is characterized by a sweet, anise-like flavor and is the commercially preferred form.[2][4]

-

(Z) -Anethole (this compound) : The higher priority groups are on the same side of the double bond. This isomer is less stable and possesses a less desirable flavor profile.[4] Notably, (Z)-anethole is reported to be significantly more toxic than the (E)-isomer.[4]

The structural differences between the two isomers are illustrated below:

Caption: Chemical structures of (E)-anethole and (Z)-anethole.

Isomeric Purity of Anethole

The isomeric purity of anethole, specifically the ratio of the (E)- to (Z)-isomer, is a critical parameter for its use in various applications.

Natural Sources

Anethole is a major constituent of several essential oils. In its natural state, the (E)-isomer is predominantly found.[5] The isomeric composition can vary depending on the plant source, geographical origin, and extraction method.

| Natural Source | Plant Species | Typical (E)-Anethole Content | Reference |

| Anise | Pimpinella anisum | 80-95% | [1][3] |

| Star Anise | Illicium verum | >90% | [3] |

| Fennel | Foeniculum vulgare | 50-80% | [1][3] |

Synthetic Routes and Isomeric Control

Anethole can be synthesized through various chemical routes. The choice of synthetic method can influence the resulting isomeric purity.

-

Isomerization of Estragole: A common industrial method involves the isomerization of estragole (a positional isomer of anethole) using a basic catalyst. This process typically yields a high percentage of the more stable (E)-anethole, with purities reported to be up to 96%.[6]

-

Dehydration of p-methoxyphenylpropanol: Another synthetic approach is the dehydration of p-methoxyphenylpropanol.[7]

-

Friedel-Crafts Acylation of Anisole: Anisole can be reacted with propionyl chloride via a Friedel-Crafts acylation, followed by reduction and dehydration to produce anethole.[8][9] Purification by rectification can yield (E)-anethole with a purity of over 99.5%.[9]

-

Condensation of Anisole with Propionaldehyde: This process involves the condensation of anisole with propionaldehyde, followed by splitting of the resulting condensation product to yield anethole.[10]

The isomerization of (E)-anethole to (Z)-anethole can be induced by photochemical methods, for example, through a photocatalytic reaction using a photosensitizer and light irradiation.[11][12]

Caption: Simplified pathways for anethole synthesis and isomerization.

Experimental Protocols for Isomeric Purity Determination

Several analytical techniques are employed for the separation and quantification of anethole isomers. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile compounds like anethole and is well-suited for separating its geometric isomers.

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A fused-silica capillary column is typically used. For example, an Agilent 190914S HP-5MS (30 m x 250 µm ID, 0.25 µm film thickness) consisting of Crossbond (5% diphenyl, 95% dimethyl polysiloxane) has been reported.[13]

Typical GC-FID/MS Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-2.0 mL/min).[13][14]

-

Oven Temperature Program: An initial temperature of 50°C held for a few minutes, followed by a temperature ramp (e.g., 5-20°C/min) to a final temperature of around 300°C.[13][15]

-

Detector Temperature (FID): 250°C.[14]

-

Ionization Voltage (MS): 70 eV.[15]

Sample Preparation:

-

Essential oils and other liquid samples are typically diluted in a suitable solvent (e.g., ethanol, methanol) before injection.

-

For solid samples, extraction with an appropriate solvent may be necessary.

Data Analysis:

-

The percentage of each isomer is determined by the relative peak area in the chromatogram.

-

Identification of the isomers can be confirmed by comparing their retention times with those of certified reference standards and by their mass spectra if using a GC-MS system.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the quantification of anethole isomers, particularly in complex matrices like beverages and biological samples.[16][17]

Instrumentation:

-

HPLC System: With a UV-Vis detector.

-

Column: A C18 reversed-phase column is commonly used (e.g., Hypersil ODS Thermo, 150 mm x 2.1 mm x 3.0 µm).[17]

Typical HPLC-UV Conditions:

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 or 85:15, v/v) with isocratic elution.[16][17]

-

Flow Rate: 0.2 mL/min.[17]

-

Column Temperature: Ambient.

Sample Preparation:

-

Samples may require extraction and purification, for instance, using solid-phase extraction (SPE) for complex matrices.

-

Filtration of the sample solution before injection is recommended.

Data Analysis:

-

Quantification is achieved by comparing the peak area of the analyte with a calibration curve constructed from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy can be used for the quantification of anethole in essential oils.[19]

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

-

The essential oil is dissolved in a deuterated solvent (e.g., CDCl₃).

Data Analysis:

-

The concentration of anethole can be determined by integrating the characteristic signals of the protons in the ¹H-NMR spectrum and comparing them to an internal standard.

Caption: A generalized workflow for the determination of anethole's isomeric purity.

Conclusion

The stereochemistry and isomeric purity of anethole are of paramount importance in ensuring the quality, efficacy, and safety of products in which it is used. The predominance of the (E)-isomer in both natural and synthetic anethole is a key characteristic. A thorough understanding of the analytical methodologies available for the determination of isomeric purity, such as GC, HPLC, and NMR, is essential for researchers, scientists, and drug development professionals. The detailed protocols provided in this guide serve as a valuable resource for the accurate and reliable characterization of anethole.

References

- 1. Anethole - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. idealpublication.in [idealpublication.in]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. ScenTree - Anethole (CAS N° 104-46-1 / 4180-23-8) [scentree.co]

- 6. CN103755533A - Method for synthesizing anethole by taking estragole oil as raw material - Google Patents [patents.google.com]

- 7. Synthesis method of anethole - Eureka | Patsnap [eureka.patsnap.com]

- 8. imedpub.com [imedpub.com]

- 9. CN103058835A - Synthetic method of anethole - Google Patents [patents.google.com]

- 10. US4026951A - Process for the production of anethole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. oiv.int [oiv.int]

- 15. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High Performance Liquid Chromatography Method for the Determination of Anethole in Rat Plasma | Tropical Journal of Pharmaceutical Research [ajol.info]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of cis-Anethole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cis-anethole, the (Z)-isomer of 1-methoxy-4-(prop-1-en-1-yl)benzene. While its counterpart, trans-anethole, is more prevalent and widely studied, understanding the solubility of the cis-isomer is crucial for applications in chemical synthesis, formulation, and analytical chemistry. This document compiles available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the workflow for scientific clarity.

Quantitative Solubility Data for this compound

Quantitative solubility data for this compound in a broad range of organic solvents is limited in publicly available literature. Most studies focus on the more common trans-isomer. However, data in several key solvents has been reported. The following table summarizes the available quantitative solubility information.

| Solvent | Solubility | Concentration (mM) | Temperature |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 202.42 mM | Not Specified |

| Ethanol | 30 mg/mL | 202.42 mM | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | 67.47 mM | Not Specified |

| Water | 148.2 mg/L | 1.00 mM | 25 °C |

Qualitative Solubility Observations:

-

This compound is described as being soluble in 8 volumes of 80% ethanol and 1 volume of 90% ethanol[1].

-

It is generally considered to be less soluble in water than in ethanol[2][3].

-

Multiple sources describe it as "practically soluble in most organic solvents" but "almost immiscible" or "insoluble" in water[1][4][5].

-

A theoretical study predicted a solubility order of ethanol > methanol > water.

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the Isothermal Equilibrium Shake-Flask Method , a gold-standard technique for determining the thermodynamic solubility of a solid compound in a solvent[2][6]. This method ensures that the solution has reached a true equilibrium with the excess solid, providing a reliable and reproducible measurement.

2.1. Principle An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated in a sealed container at a constant temperature for a prolonged period to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method.

2.2. Materials and Equipment

-

Solute: High-purity this compound (>95%)

-

Solvents: HPLC-grade or equivalent purity organic solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

Glass vials or flasks with airtight screw caps (e.g., 4-20 mL)

-

Thermostatic orbital shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Centrifuge for phase separation

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

-

2.3. Step-by-Step Procedure

-

Preparation of Test Samples:

-

Add an excess amount of solid this compound to a series of vials. An amount sufficient to remain as visible solid after equilibration is required[6].

-

Accurately pipette a pre-defined volume (e.g., 2-5 mL) of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the sealed vials in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials continuously for a predetermined equilibration period. This time can range from 24 to 72 hours, which should be sufficient to ensure equilibrium is reached[2][6][7]. The time required should be determined by taking measurements at different intervals (e.g., 24, 48, 72 hours) until the measured concentration remains constant[2].

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes)[1].

-

Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic particles[2].

-

-

Quantification:

-